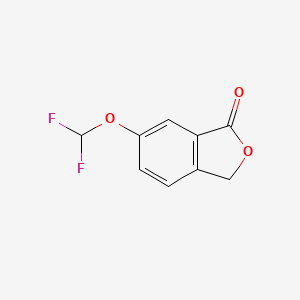

6-difluoromethoxy-3H-isobenzofuran-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6F2O3 |

|---|---|

Molecular Weight |

200.14 g/mol |

IUPAC Name |

6-(difluoromethoxy)-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C9H6F2O3/c10-9(11)14-6-2-1-5-4-13-8(12)7(5)3-6/h1-3,9H,4H2 |

InChI Key |

KIGGHYPGZXEWBD-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2)OC(F)F)C(=O)O1 |

Origin of Product |

United States |

Historical Development and Structural Significance of Isobenzofuran 1 One Chemistry

The isobenzofuran-1(3H)-one, or phthalide (B148349), framework is a bicyclic lactone that has been a subject of chemical investigation for over a century. Its structural rigidity and planar nature, fused with a lactone ring, provide a versatile scaffold for synthetic modifications. Historically, research on isobenzofuran-1-ones has been driven by their presence in a variety of natural products, many of which exhibit significant biological activities. ontosight.airesearchgate.net These natural compounds have served as inspiration for the development of synthetic methodologies aimed at accessing this privileged structure and its derivatives.

The synthesis of the isobenzofuran-1-one core can be achieved through various chemical transformations, often involving the cyclization of substituted benzoic acids or their derivatives. chemicalbook.com The reactivity of the lactone ring and the aromatic portion of the molecule allows for a wide range of chemical modifications, making it an attractive starting point for the construction of more complex molecular architectures. imjst.orgresearchgate.net The structural significance of the isobenzofuran-1-one scaffold lies in its ability to act as a key building block in the synthesis of diverse compounds with potential applications in materials science and medicinal chemistry. imjst.orgnih.gov

Synthetic Methodologies for 6 Difluoromethoxy 3h Isobenzofuran 1 One and Its Key Precursors

Retrosynthetic Strategies for the Isobenzofuranone Skeleton

The isobenzofuran-1(3H)-one, or phthalide (B148349), framework is a common motif in natural products and pharmacologically active compounds. nih.gov Retrosynthetic analysis of this skeleton typically involves disconnections that lead to readily available starting materials. amazonaws.com Common strategies often begin with ortho-substituted benzene (B151609) derivatives.

One prevalent approach involves the cyclization of an ortho-substituted benzoic acid derivative. For instance, o-alkylbenzoic acids can be converted into isobenzofuran-1(3H)-ones in a one-step process. nih.gov Another powerful strategy relies on the metalation of a protected benzaldehyde, followed by reaction with an electrophile like carbon dioxide, to generate a hydroxyphthalide intermediate. acs.org

A key disconnection for the isobenzofuranone ring is the C-O bond of the lactone, which points to a 2-formylbenzoic acid or a related derivative as a precursor. Further disconnection of the C-C bond between the aromatic ring and the formyl group can lead back to simpler aromatic precursors. The choice of a specific retrosynthetic route will often depend on the desired substitution pattern on the aromatic ring.

| Retrosynthetic Approach | Key Precursor | Description |

| Cyclization of o-substituted benzoic acids | o-Alkylbenzoic acids | Direct conversion to the isobenzofuranone ring system. nih.gov |

| Metalation and Carboxylation | Protected benzaldehydes | Formation of a hydroxyphthalide intermediate. acs.org |

| Diels-Alder Reaction | Substituted butynoates and dienes | Construction of the substituted benzene ring followed by cyclization. acs.org |

Methods for Installing the Difluoromethoxy Functionality

The difluoromethoxy group (OCF₂H) is a valuable substituent in medicinal chemistry as it can act as a lipophilic hydrogen bond donor and a bioisostere for other functional groups. nih.govnih.gov Its introduction into an aromatic ring can be achieved through various methods, broadly categorized into direct difluoromethoxylation of a C-H bond or O-difluoromethylation of a corresponding phenol (B47542).

Direct C-H difluoromethoxylation of arenes is a highly desirable transformation as it avoids the need for pre-functionalized substrates. nih.gov Radical-based approaches have emerged as powerful tools for this purpose. Reagents have been developed that can generate the difluoromethoxy radical (•OCF₂H), which then undergoes aromatic substitution. rsc.org For instance, redox-active N-(difluoromethoxy)benzotriazole salts have been employed as effective difluoromethoxylating agents. researchgate.net

Another approach involves the use of Zn(SO₂CF₂H)₂, a reagent that can directly transfer a CF₂H unit to various organic substrates, including heteroarenes, under mild, user-friendly conditions. nih.gov While this reagent is primarily for difluoromethylation, related strategies are being explored for difluoromethoxylation.

| Reagent Type | Example Reagent | Activation Method |

| Redox-active N-alkoxyamines | N-(difluoromethoxy)benzotriazole salt | Single Electron Transfer (SET) |

| Zinc-based reagents | Zn(SO₂CF₂H)₂ (for difluoromethylation) | Radical process |

Visible-light photoredox catalysis has revolutionized the field of radical chemistry, offering mild and efficient conditions for a wide range of transformations, including the introduction of fluorinated groups. nih.govresearchgate.net This strategy has been successfully applied to the C(sp²)–H difluoromethoxylation of arenes and heteroarenes. acs.org

In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, engages in a single electron transfer (SET) process with a suitable difluoromethoxylation reagent. This generates a difluoromethoxy radical, which can then add to the aromatic ring. rsc.org The use of shelf-stable pyridinium-based reagents has been demonstrated for the direct C–H difluoromethoxylation of (hetero)arenes under blue light irradiation. acs.org This method exhibits broad functional group tolerance, making it suitable for late-stage functionalization. acs.org

| Photocatalyst | Difluoromethoxylation Reagent | Light Source | Key Features |

| Ruthenium or Iridium complexes | 4-Cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate | Blue LED | Mild conditions, broad functional group tolerance. acs.org |

| Organic dyes | N-(difluoromethoxy)benzotriazole salt | Visible light | Metal-free catalysis. researchgate.net |

While not a direct method for installing a difluoromethoxy group, fluorodesulfurization is a relevant strategy for synthesizing difluoromethyl ethers from corresponding thiocarbonyl compounds. This transformation typically involves the reaction of a thionoester or related sulfur-containing precursor with a fluoride (B91410) source. For instance, the conversion of thionobenzodioxoles to difluorobenzodioxoles has been achieved using silver(I) fluoride, demonstrating a mild approach to this class of compounds. researchgate.net This method could potentially be adapted for the synthesis of precursors to 6-difluoromethoxy-3H-isobenzofuran-1-one.

Regioselective Synthesis of Substituted Isobenzofuranones

The regioselective synthesis of substituted isobenzofuranones is crucial for accessing specific isomers like the 6-substituted target molecule. The substitution pattern is often dictated by the starting materials and the synthetic route. For example, in syntheses proceeding through ortho-metalation, the directing group on the aromatic ring will determine the position of subsequent functionalization. acs.org

In Diels-Alder approaches to construct the aromatic ring, the regioselectivity is controlled by the substitution patterns of the diene and dienophile. acs.orgoregonstate.edu Furthermore, in the case of direct C-H functionalization of a pre-formed isobenzofuranone, the inherent electronic properties of the heterocyclic ring and any existing substituents will govern the regiochemical outcome of the reaction.

Exploration of Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound can be conceptually broken down into three main stages: formation of a suitably substituted aromatic precursor, introduction of the difluoromethoxy group, and the final cyclization to form the isobenzofuranone ring. For each of these stages, green chemistry principles can be applied to enhance sustainability.

A. Greener Approaches to Precursor Synthesis

A likely precursor for the target molecule is a derivative of o-xylene (B151617) or phthalic acid. The industrial production of phthalic anhydride, a closely related bulk chemical, often relies on the gas-phase catalytic oxidation of o-xylene or naphthalene (B1677914) over a vanadium pentoxide/titanium dioxide (V2O5/TiO2) catalyst at high temperatures (375-410°C). While this is a highly optimized industrial process, its energy intensity presents an area for green improvement.

Research into more sustainable oxidation methods offers several alternatives. The use of molecular oxygen or air as the primary oxidant is a cornerstone of green chemistry, as it is abundant and produces water as a benign byproduct. The challenge lies in developing catalysts that can activate oxygen under milder conditions. For instance, cobalt-based catalysts have shown high efficiency in the catalytic oxidation of o-xylene.

Another green approach is the use of alternative, safer solvents. Traditional oxidations often employ organic solvents that can be toxic and volatile. The use of supercritical water or ionic liquids as reaction media is a promising green alternative. google.com For example, the oxidation of alcohols to aldehydes and ketones has been successfully demonstrated using hydrogen peroxide as the oxidant in ionic liquids, which can offer high yields and easy catalyst recycling. google.com

Below is a comparative table of traditional versus greener oxidation methods that could be adapted for the synthesis of a phthalic acid or phthalaldehyde precursor.

| Feature | Traditional Method (e.g., KMnO4) | Greener Catalytic Oxidation |

| Oxidant | Potassium permanganate | Air/Oxygen, Hydrogen Peroxide |

| Stoichiometry | Stoichiometric | Catalytic |

| Byproducts | MnO2 waste | Water |

| Solvents | Often organic solvents | Water, Ionic Liquids, Supercritical CO2 |

| Energy Input | Can be high | Potentially lower with efficient catalysts |

B. Sustainable Introduction of the Difluoromethoxy Group

The introduction of the difluoromethoxy group is a critical step. A plausible synthetic strategy would involve the difluoromethylation of a corresponding hydroxy-substituted precursor, such as 6-hydroxy-3H-isobenzofuran-1-one.

Traditional methods for difluoromethylation have often relied on reagents like chlorodifluoromethane (B1668795) (Freon 22), which is a potent greenhouse gas and ozone-depleting substance. Green chemistry strongly advocates for the replacement of such harmful reagents.

More recent and sustainable methods for difluoromethylation have emerged. One notable example is the use of sodium chlorodifluoroacetate (ClCF2COONa) as a difluorocarbene precursor. chemicalbook.com This reagent is a readily available, bench-stable solid with relatively low toxicity. The reaction proceeds via thermal decarboxylation to generate difluorocarbene in situ, which then reacts with a phenoxide. chemicalbook.com This method avoids the use of hazardous gaseous reagents. chemicalbook.com

Another green approach is the use of visible-light photoredox catalysis. wikipedia.org This methodology can enable the direct C-H difluoromethylation of heterocycles using oxygen as a green oxidant, obviating the need for pre-functionalized substrates and metal catalysts. wikipedia.org These methods operate under mild conditions and align well with the principles of energy efficiency and waste reduction. wikipedia.org

The table below compares traditional and greener methods for difluoromethylation.

| Feature | Traditional Method (e.g., HCF2Cl) | Greener Method (e.g., ClCF2COONa) |

| Reagent | Chlorodifluoromethane (gas) | Sodium chlorodifluoroacetate (solid) |

| Hazards | Ozone-depleting, greenhouse gas | Lower toxicity, bench-stable |

| Conditions | Often requires high pressure | Can be performed at atmospheric pressure |

| Atom Economy | Moderate | Good |

| Safety | Handling of hazardous gas | Easier and safer handling of solid |

C. Eco-Friendly Cyclization Strategies

The final step in the synthesis is the formation of the isobenzofuranone ring. A common route to phthalides is the reduction of a 2-formylbenzoic acid derivative. Traditional reducing agents like sodium borohydride, while effective, generate stoichiometric amounts of boron-containing waste.

Greener alternatives focus on catalytic hydrogenation. This process uses molecular hydrogen as the reductant, producing only water as a byproduct, thus having a high atom economy. A variety of catalysts, including those based on palladium, platinum, or nickel, can be employed, often under milder conditions than with stoichiometric reagents.

Another innovative and sustainable approach involves a one-pot cascade aldol/cyclization reaction of a 2-formylbenzoic acid with a β-keto acid in glycerol. Glycerol is a desirable green solvent as it is non-toxic, biodegradable, and derived from renewable feedstocks. This method provides a convenient and efficient route to 3-substituted phthalides with CO2 as the only byproduct from the decarboxylation of the β-keto acid.

The following table outlines the differences between traditional and greener cyclization methods.

| Feature | Traditional Reduction/Cyclization | Greener Catalytic Cascade Reaction |

| Reagents | Stoichiometric reducing agents (e.g., NaBH4) | Catalytic base, β-keto acid |

| Solvent | Organic solvents (e.g., THF, Methanol) | Glycerol (renewable, biodegradable) |

| Byproducts | Stoichiometric inorganic waste | Water, CO2 |

| Process | Often multi-step | One-pot cascade reaction |

| Efficiency | Can have lower overall yield | Potentially higher yield and efficiency |

Reactions at the Lactone Moiety: Ring-Opening and Ring-Closing Transformations

The lactone ring in this compound, a derivative of phthalide, is susceptible to nucleophilic attack, which can lead to ring-opening reactions. This reactivity is a characteristic feature of cyclic esters. The hydrolysis of lactones, for instance, can be catalyzed by both acids and bases. researchgate.nethw.ac.ukacs.org Under basic conditions, the reaction typically proceeds via a bimolecular acyl-carbon cleavage (BAC2) mechanism. nih.gov In this process, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the lactone, forming a tetrahedral intermediate which subsequently collapses to yield a carboxylate and an alcohol.

The general susceptibility of phthalides to ring-opening by various nucleophiles suggests that this compound would react with amines, alkoxides, and other nucleophilic reagents to form the corresponding ring-opened products. For example, reaction with an amine would be expected to yield a 2-(hydroxymethyl)benzamide (B1606057) derivative. The rate and extent of these reactions would be influenced by the nature of the nucleophile and the reaction conditions.

Conversely, ring-closing transformations to form the isobenzofuranone core are crucial synthetic strategies. The synthesis of substituted isobenzofuran-1(3H)-ones can be achieved through various methods, including the condensation of phthalaldehydic acid with 1,3-dicarbonyl compounds, followed by aromatization. nih.gov Another approach involves the 5-exo-dig cyclization of substituted 2-iodobenzoic acids with terminal alkynes, mediated by a silver catalyst. nih.gov These methods could potentially be adapted for the synthesis of this compound.

Electrophilic and Nucleophilic Aromatic Substitution on the Isobenzofuranone Core

The aromatic ring of this compound can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being determined by the directing effects of the existing substituents.

In electrophilic aromatic substitution, the outcome is dictated by the combined influence of the lactone ring and the difluoromethoxy group. The lactone moiety as a whole is a deactivating group due to the electron-withdrawing nature of the carbonyl group. Within the fused ring system, the acyl group directs incoming electrophiles to the meta position relative to the carbonyl carbon, while the ether oxygen directs ortho and para. The difluoromethoxy group is generally considered a weakly deactivating, ortho, para-directing group. researchgate.net The interplay of these directing effects would need to be considered to predict the precise location of substitution. msu.edu

Nucleophilic aromatic substitution (SNAr) on the isobenzofuranone core is also a possibility, particularly if a suitable leaving group is present on the aromatic ring. SNAr reactions are favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.comwikipedia.org The difluoromethoxy group and the carbonyl of the lactone ring are electron-withdrawing, which would activate the ring towards nucleophilic attack. masterorganicchemistry.com

Reactivity of the Difluoromethoxy Group: Stability and Functional Group Interconversions

The difluoromethoxy group (-OCF₂H) imparts unique properties to the aromatic ring, including increased lipophilicity and metabolic stability. This group is generally stable under a variety of reaction conditions. However, its reactivity can be harnessed for certain functional group interconversions.

The C-O bond of the difluoromethoxy group is generally robust, but cleavage can be achieved under harsh conditions. The C-F bonds are highly stable and not readily cleaved. The hydrogen atom of the difluoromethoxy group can be abstracted under certain conditions, leading to radical intermediates. Photocatalytic methods have been developed for the difluoromethylation of aromatic compounds, proceeding through radical pathways. nih.gov

Functional group interconversion of the difluoromethoxy group itself is not a common transformation due to its inherent stability. However, the introduction of the difluoromethoxy group onto a phenolic precursor is a key synthetic strategy. This is often achieved using a difluorocarbene reagent, which reacts with a phenol to form the corresponding difluoromethyl ether. rsc.org

Recent studies have highlighted the thermal instability of some difluoromethoxy arenes, particularly when heated in glass vessels. acs.org The decomposition of difluoromethoxybenzene has been shown to be autocatalytic in glass capillaries, with a significantly lower onset temperature for exothermic decomposition compared to when measured in a gold-plated crucible. acs.org This suggests that the glass surface facilitates the decomposition pathway.

The thermal decomposition of difluoromethoxy arenes can be investigated using techniques such as Differential Scanning Calorimetry (DSC). The onset temperature of decomposition is a key parameter for assessing thermal stability. The table below summarizes the thermal stability data for difluoromethoxybenzene, a model compound for the difluoromethoxy arene class.

| DSC Vessel | Scan Rate (°C/min) | Onset Temperature (°C) | Peak Exotherm Temperature (°C) |

|---|---|---|---|

| Glass Capillary | 10 | 231 | 234 |

| Glass Capillary | 5 | - | 204 |

| Glass Capillary | 2 | - | 176 |

| Glass Capillary | 1 | - | 160 |

| Glass Capillary | 0.5 | - | 149 |

| Gold-Plated Crucible | 10 | No significant exotherm up to 400 °C |

The decomposition pathways of difluoromethoxy arenes are complex and can involve the formation of various degradation products. The autocatalytic nature of the decomposition in glass suggests that byproducts may be acting as catalysts for further degradation. acs.org

Catalytic Transformations Involving this compound as a Substrate

The isobenzofuranone core and the aromatic ring of this compound can be subjected to various catalytic transformations. Catalytic hydrogenation is a prominent example. The hydrogenation of benzofurans, a related heterocyclic system, can be achieved using both homogeneous and heterogeneous catalysts. nih.govresearchgate.net Depending on the catalyst and reaction conditions, either the heterocyclic ring, the benzene ring, or both can be reduced. It is plausible that this compound could undergo selective hydrogenation of the benzene ring or reduction of the lactone carbonyl group under specific catalytic conditions. For instance, rhodium-based catalysts have been shown to be effective for the hydrogenation of a variety of functional groups. mdpi.com

Other catalytic transformations could include cross-coupling reactions to further functionalize the aromatic ring, provided a suitable handle such as a halide is present. Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C and C-heteroatom bonds.

Investigation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The investigation of reaction mechanisms for transformations involving this compound would rely on a combination of kinetic and spectroscopic techniques. For instance, the kinetics of the ring-opening hydrolysis of the lactone can be monitored to elucidate the reaction mechanism and determine rate constants. Fluorescence spectroscopy has been successfully employed to study the kinetics of lactone hydrolysis in real-time under physiological conditions. nih.gov

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and mass spectrometry would be indispensable for characterizing the reactants, intermediates, and products of any transformation. nih.govnih.gov Two-dimensional NMR techniques can provide detailed structural information, which is crucial for the unambiguous identification of isomers formed in substitution reactions. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, can also be employed to support experimental findings and provide insights into reaction pathways and transition states. researchgate.net

Advanced Spectroscopic and Structural Characterization of 6 Difluoromethoxy 3h Isobenzofuran 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR for Core Structure Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for elucidating the carbon-hydrogen framework of a molecule. For 6-difluoromethoxy-3H-isobenzofuran-1-one, one would expect to observe specific signals corresponding to the aromatic protons, the methylene (B1212753) (-CH2-) protons of the lactone ring, and the unique difluoromethoxy proton. Similarly, the ¹³C NMR spectrum would show distinct peaks for each carbon atom, including the carbonyl carbon, the aromatic carbons, the methylene carbon, and the carbon of the difluoromethoxy group, which would exhibit coupling to the attached fluorine atoms. However, specific chemical shift values (δ), coupling constants (J), and signal multiplicities for this compound are not available in the searched literature.

Fluorine-19 (¹⁹F) NMR for Difluoromethoxy Group Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. chemicalbook.comyoutube.com For the target molecule, the ¹⁹F NMR spectrum would be crucial for confirming the presence and electronic environment of the difluoromethoxy (-OCHF₂) group. youtube.com It would typically show a doublet signal due to coupling with the adjacent proton. The chemical shift of this signal provides valuable insight into the structure. youtube.com Despite the importance of this technique, no published ¹⁹F NMR data for this compound could be found.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and determining the complete molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, for instance, between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, such as the methylene protons to their corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, helping to piece together the molecular fragments and confirm the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in the confirmation of the three-dimensional structure.

While these techniques are standard for structural characterization, no specific 2D NMR experimental data for this compound has been reported in the available literature. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and, consequently, the exact molecular formula of a compound. youtube.com For this compound (C₉H₆F₂O₃), HRMS would provide a highly accurate mass measurement of the molecular ion. Furthermore, analysis of the fragmentation pattern in the mass spectrum gives structural information, as the molecule breaks apart in a predictable manner upon ionization. youtube.com This analysis helps to confirm the presence of the isobenzofuranone core and the difluoromethoxy substituent. Unfortunately, specific HRMS data, including the exact mass of the molecular ion and the m/z values of its characteristic fragments, are not documented in the searched scientific databases.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com An IR spectrum provides information about the functional groups present in a molecule. nih.gov For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

A strong C=O (carbonyl) stretch from the lactone ring, typically around 1760 cm⁻¹.

C-O stretching vibrations for the ether and lactone functionalities.

Aromatic C=C and C-H stretching and bending vibrations.

Strong C-F stretching vibrations from the difluoromethoxy group.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. However, no experimental IR or Raman spectra for this specific compound could be retrieved.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide exact bond lengths, bond angles, and conformational details of the molecule in the solid state. It would confirm the planarity of the isobenzofuranone ring system and reveal the orientation of the difluoromethoxy group. A search for crystallographic data for this compound did not yield any results, indicating that its solid-state structure has likely not been determined or reported publicly.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful analytical technique utilized to determine the absolute configuration of chiral molecules such as this compound, which possesses a stereocenter at the C-3 position. This non-destructive method relies on the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms, providing a unique fingerprint for a specific enantiomer.

The stereochemical assignment of isobenzofuranone derivatives is often achieved by comparing the experimentally measured ECD spectrum with theoretical spectra generated through quantum mechanical calculations. researchgate.netresearchgate.net Time-dependent density functional theory (TD-DFT) is a commonly employed computational method for this purpose. researchgate.net The process involves calculating the theoretical ECD spectra for all possible stereoisomers of the molecule. The absolute configuration of the synthesized or isolated compound is then assigned by identifying the calculated spectrum that most closely matches the experimental one. researchgate.net

For a given enantiomer, the ECD spectrum will exhibit a series of positive and negative bands, known as Cotton effects, at specific wavelengths. Its mirror image, the other enantiomer, will display an ECD spectrum of equal magnitude but with opposite signs for the Cotton effects. This mirror-image relationship between the ECD spectra of enantiomers is a fundamental principle exploited for stereochemical determination.

The accuracy of the stereochemical assignment is dependent on the level of theory and the basis set used in the quantum mechanical calculations. researchgate.net Various functionals and basis sets may be tested to find the best correlation between the calculated and experimental spectra. researchgate.net The agreement between the experimental and one of the calculated ECD curves provides a confident assignment of the absolute configuration of the chiral center in this compound.

To illustrate the application of this method, the following table presents hypothetical data comparing experimental ECD data with calculated data for the (R) and (S) enantiomers of a chiral isobenzofuranone.

| Wavelength (nm) | Experimental Δε | Calculated Δε for (R)-enantiomer | Calculated Δε for (S)-enantiomer |

| 220 | +12.5 | +13.2 | -13.2 |

| 245 | -8.3 | -8.9 | +8.9 |

| 280 | +5.1 | +4.8 | -4.8 |

| 310 | -2.7 | -2.5 | +2.5 |

Computational and Theoretical Chemistry Studies of 6 Difluoromethoxy 3h Isobenzofuran 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and various electronic properties of molecules like 6-difluoromethoxy-3H-isobenzofuran-1-one.

Molecular Geometry: DFT calculations, often using a functional such as B3LYP with a basis set like 6-311++G(d,p), can predict the three-dimensional arrangement of atoms in the molecule with high accuracy. For this compound, the isobenzofuranone core is expected to be nearly planar. The difluoromethoxy group introduces specific bond lengths and angles that can be precisely calculated. These geometric parameters are crucial for understanding the molecule's steric and electronic properties.

Electronic Properties: Key electronic properties that can be calculated using DFT include the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites within the molecule. For this compound, the carbonyl oxygen and the fluorine atoms are expected to be regions of high electron density.

Illustrative DFT-Calculated Properties for a Substituted Isobenzofuranone

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -XXX.XXXX |

| HOMO Energy (eV) | -X.XX |

| LUMO Energy (eV) | -X.XX |

| HOMO-LUMO Gap (eV) | X.XX |

| Dipole Moment (Debye) | X.XX |

Conformational Analysis and Potential Energy Surface Exploration

The presence of the difluoromethoxy group introduces rotational freedom around the C-O bond, leading to different possible conformations for this compound. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Potential Energy Surface (PES) Scan: A potential energy surface scan can be performed by systematically rotating the dihedral angle of the difluoromethoxy group and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy maxima between conformers. The results of a PES scan are typically visualized as a plot of energy versus the dihedral angle.

Illustrative Conformational Analysis Data

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|

| Conformer 1 (Global Minimum) | 0.00 | XX.X |

| Conformer 2 | X.XX | XX.X |

| Conformer 3 | X.XX | X.X |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, which is invaluable for the identification and characterization of new compounds.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. uni-muenchen.ded-nb.info The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to confirm the molecular structure. The accuracy of these predictions has been shown to be high, often with deviations of less than 1-2 ppm for 13C NMR. uni-muenchen.ded-nb.info

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra by calculating the harmonic vibrational frequencies. researchgate.netresearchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the atoms. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled to provide excellent agreement with experimental data.

Illustrative Predicted Spectroscopic Data

| Nucleus | Predicted 13C Chemical Shift (ppm) | Vibrational Mode | Calculated Frequency (cm-1) |

|---|---|---|---|

| C=O | ~165-175 | C=O stretch | ~1750-1800 |

| C-O-C (ether) | ~110-120 | C-O-C stretch | ~1200-1300 |

| Aromatic C-H | ~115-140 | Aromatic C-H stretch | ~3000-3100 |

| C-F | - | C-F stretch | ~1000-1100 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction (Focus on mechanistic insights, e.g., DNA binding)

Molecular docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze the interaction of a small molecule with a biological target, such as DNA.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a target molecule to form a stable complex. For this compound, docking studies could be performed with a DNA model (e.g., a specific B-DNA sequence) to predict its binding mode (e.g., intercalation or groove binding) and binding affinity. The results of docking are often scored to rank different binding poses.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-DNA complex over time. mdpi.com MD simulations provide insights into the stability of the complex, the specific interactions (e.g., hydrogen bonds, van der Waals interactions) that stabilize the binding, and any conformational changes in the DNA or the ligand upon binding. These simulations can offer mechanistic insights into how the compound might exert a biological effect through DNA interaction.

Illustrative DNA Binding Simulation Parameters

| Parameter | Typical Value/Observation |

|---|---|

| Binding Mode | Minor Groove Binding/Intercalation |

| Binding Energy (kcal/mol) | -X.X to -XX.X |

| Key Interacting Residues | Specific base pairs (e.g., A-T rich regions) |

| Dominant Interactions | Hydrogen bonding, van der Waals, π-stacking |

Investigation of Reaction Pathways and Transition States through Computational Modeling

Computational modeling can be used to explore the potential chemical reactions of this compound, providing a detailed understanding of the reaction mechanisms.

Reaction Coordinate Scanning: By defining a reaction coordinate (e.g., the distance between two reacting atoms), the energy of the system can be calculated at various points along the reaction pathway. This helps in identifying the transition state, which is the highest energy point along the minimum energy path from reactants to products.

Transition State Theory: The structure and energy of the transition state can be precisely located using various optimization algorithms. From the energy of the reactants and the transition state, the activation energy of the reaction can be calculated. This allows for the prediction of reaction rates and the feasibility of a proposed reaction mechanism. Computational studies can explore, for example, the mechanism of hydrolysis of the lactone ring or nucleophilic substitution reactions.

Research Applications and Broader Scientific Relevance of 6 Difluoromethoxy 3h Isobenzofuran 1 One

Utility as a Building Block in Complex Organic Synthesis

The unique chemical architecture of 6-difluoromethoxy-3H-isobenzofuran-1-one makes it a valuable precursor in the synthesis of more complex molecular entities. Organic functional molecules like this serve as fundamental components for the bottom-up, modular assembly of sophisticated molecular architectures. The lactone ring is susceptible to nucleophilic attack, providing a reactive handle for elaboration, while the aromatic ring can undergo various substitutions. The difluoromethoxy group is a bioisostere for other functionalities and can enhance binding affinity and improve pharmacokinetic properties in drug discovery programs. Synthetic chemists leverage these features to construct intricate molecules for applications ranging from medicinal chemistry to materials science.

Contribution to the Design of Novel Chemical Scaffolds and Molecular Architectures

The isobenzofuran-1(3H)-one framework is a key constituent in the design of novel chemical scaffolds. By modifying the core structure of this compound, researchers can develop new molecular architectures with tailored functions. For instance, derivatives of this scaffold have been investigated for a range of biological activities, including as potential antidepressant agents and enzyme inhibitors. The 6-difluoromethoxy substituent is particularly important as it can influence the orientation and binding of the molecule within a biological target, guiding the design of compounds with enhanced potency and selectivity. This strategic use of the scaffold contributes to the expansion of chemical space available for drug discovery and other applications.

Application in Materials Science for the Development of Advanced Materials

While specific applications of this compound in materials science are an emerging area of research, the broader class of isobenzofurans is recognized for its potential in this field. The incorporation of fluorine atoms, as in the difluoromethoxy group, is a well-established strategy for tuning the properties of organic materials. Fluorination can enhance thermal stability, modify electronic characteristics, and alter intermolecular interactions. These properties are critical in the development of advanced materials such as organic light-emitting diodes (OLEDs), liquid crystals, and specialized polymers. The unique combination of the phthalide (B148349) core and the difluoromethoxy group suggests potential utility in creating novel materials with tailored optical or electronic properties.

Exploration in Chemical Biology for Mechanistic Studies

The distinct physicochemical properties of this compound lend themselves to its use as a tool in chemical biology for dissecting complex biological processes.

The interaction of small molecules with biological macromolecules like DNA is a cornerstone of drug action. While direct studies on this compound are limited, related isobenzofuranone derivatives have been investigated for their DNA-binding capabilities. The planar aromatic portion of the molecule allows for potential intercalation between DNA base pairs, while substituents can interact with the grooves of the DNA helix. The study of such interactions is often conducted using spectroscopic techniques, which can reveal the mode and strength of binding. Understanding these binding mechanisms is crucial for developing new therapeutic agents that target DNA. The electronic nature of the difluoromethoxy group could influence these interactions, making it a key feature in the rational design of new DNA-binding agents.

One of the most significant applications of the isobenzofuran-1(3H)-one scaffold is in the development of enzyme inhibitors. Specifically, 3,6-disubstituted derivatives have been identified as novel and potent inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov Research has shown that the substituent at the 6-position plays a critical role in the inhibitory activity. nih.gov

In a study of various 3,6-disubstituted isobenzofuran-1(3H)-ones, compounds featuring an (R)-3-hydroxypyrrolidine moiety at the 6-position demonstrated preferential inhibition of the MAO-B isoform. nih.gov The nature of the substituent at the 3-position also significantly influenced potency. For example, a derivative with a 3',4'-difluorobenzyl ring at the 3-position and an (R)-3-hydroxypyrrolidine at the 6-position was found to be one of the most potent MAO-B inhibitors in the series. nih.gov Molecular docking studies suggest that the moiety at the 6-position is a critical structural feature for binding within the enzyme's active site. nih.gov While a difluoromethoxy group specifically has not been detailed in this context, the established importance of the 6-position highlights the potential for this group to modulate enzyme-inhibitor interactions, serving as a valuable probe for studying the binding pocket of MAO-B.

Table 1: MAO-B Inhibitory Activity of Selected 3,6-Disubstituted Isobenzofuran-1(3H)-one Analogs

| Compound ID | Substitution at 3-Position | Substitution at 6-Position | MAO-B IC₅₀ (μM) |

| 6c | 4'-Fluorobenzyl | (R)-3-Hydroxypyrrolidine | 0.35 |

| 6m | 3',4'-Difluorobenzyl | (R)-3-Hydroxypyrrolidine | 0.32 |

This table presents data for analogs to illustrate the importance of the 6-position in MAO-B inhibition. Data from Bioorganic & Medicinal Chemistry Letters. nih.gov

The isobenzofuranone scaffold has been successfully utilized in the creation of fluorescent probes to study biological systems. nih.govunito.itnih.gov For example, indole (B1671886) derivatives bearing a spiro-isobenzofuranone-piperidine moiety have been functionalized with various fluorescent tags to create high-affinity ligands for sigma (σ) receptors. nih.govunito.itnih.gov These receptors are implicated in cancer and Alzheimer's disease. nih.govunito.itnih.gov The development of such probes allows for the visualization and study of these receptors in living cells using techniques like confocal microscopy and flow cytometry. nih.govnih.gov

These chemical tools are essential for interrogating the roles of specific proteins in complex biological pathways. nih.gov The core scaffold provides the necessary binding affinity and specificity for the target, while the attached fluorophore provides the signal for detection. The physicochemical properties imparted by substituents like the 6-difluoromethoxy group can be exploited to fine-tune the probe's characteristics, such as cell permeability, solubility, and target affinity, thereby enhancing its utility as a chemical tool for biological discovery.

Role in Catalysis and Method Development in Organic Chemistry

While specific research detailing the direct role of this compound as a catalyst or in the development of new organic chemistry methods is not extensively documented in publicly available literature, its structural components—the isobenzofuran-1(3H)-one core and the difluoromethoxy group—are of significant interest in the broader context of catalysis and synthetic methodology. The isobenzofuran-1(3H)-one scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules. nih.gov Consequently, the development of novel and efficient catalytic methods to synthesize this heterocyclic system is an active area of research.

The scientific community has explored various catalytic strategies to construct the isobenzofuran-1(3H)-one ring system. These methods often focus on achieving high yields, functional group tolerance, and atom economy. For instance, palladium-catalyzed annulation reactions have been reported for the synthesis of isobenzofuranones from benzoic acids and propiophenones. researchgate.net In these methods, a copper/palladium catalytic system can activate C-H bonds, leading to the formation of the desired heterocyclic product. researchgate.net

Another innovative approach involves the use of aryl iodine catalysts for the divergent synthesis of isobenzofuranones and isocoumarins from 2-alkenyl benzoic acids. rsc.orgrsc.org This organocatalytic oxidative reaction proceeds through a cascade process involving lactonization and a 1,2-aryl migration. rsc.orgrsc.org Furthermore, solid acid catalysts like sulphamic acid have been demonstrated to be effective for the one-pot synthesis of isobenzofuran-1(3H)-ones under solvent-free conditions, offering a greener alternative to traditional methods. researchgate.net

The difluoromethoxy group, a key feature of this compound, is increasingly recognized for its ability to modulate the physicochemical properties of organic molecules, which is of particular importance in the development of pharmaceuticals and agrochemicals. The introduction of this moiety can enhance metabolic stability, lipophilicity, and binding affinity. As such, the development of catalytic methods for the difluoromethylation and difluoromethoxylation of organic compounds is a rapidly advancing field.

Recent progress in this area includes the use of organic photoredox catalysis for the direct C-H difluoromethylation of heterocycles. researchgate.netnih.govnih.gov This method avoids the need for pre-functionalized substrates and utilizes environmentally benign oxidants like molecular oxygen. researchgate.netnih.govnih.gov Such advancements in catalytic difluoromethylation highlight the importance of developing synthetic routes to access molecules like this compound, which can then serve as valuable building blocks in medicinal chemistry and materials science.

While this compound may not have been explicitly studied as a catalyst itself, its synthesis is reliant on modern catalytic methods. Moreover, as a difluoromethoxy-substituted heterocycle, it represents a class of compounds that are instrumental in the development and validation of new synthetic methodologies. The pursuit of efficient and selective syntheses of such molecules drives innovation in catalytic science.

Table of Catalytic Methods for Isobenzofuran-1(3H)-one Synthesis

| Catalyst System | Substrates | Key Features |

| Copper/Palladium | Benzoic acids and propiophenones | C-H bond activation, good atom economy. researchgate.net |

| Aryl Iodine | 2-Alkenyl benzoic acids | Organocatalytic, divergent synthesis, cascade reaction. rsc.orgrsc.org |

| Sulphamic Acid | 2-Carboxybenzaldehyde and ketones | Solvent-free conditions, microwave-assisted option. researchgate.net |

Future Research Directions and Unexplored Avenues in 6 Difluoromethoxy 3h Isobenzofuran 1 One Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 6-difluoromethoxy-3H-isobenzofuran-1-one, while achievable through established methods, offers considerable scope for improvement in terms of efficiency, sustainability, and cost-effectiveness. Current synthetic strategies likely involve multi-step sequences, which can be resource-intensive and generate significant waste. Future research should focus on the development of more streamlined and environmentally benign synthetic protocols.

Another key area for development is the use of catalytic methods. Transition-metal catalysis, particularly with palladium or copper, has shown promise in the formation of C-O bonds and could be adapted for the synthesis of difluoromethoxyarenes. researchgate.net The development of catalytic systems that can directly couple a difluoromethoxy source with a suitable isobenzofuranone precursor would represent a significant advancement. Additionally, photoredox catalysis has emerged as a powerful tool for the formation of C-O bonds under mild conditions and could be a valuable strategy for the synthesis of this compound. nih.gov

Table 1: Potential Sustainable Synthetic Approaches

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Late-Stage Difluoromethoxylation | Reduced step count, improved overall yield | Development of selective and efficient late-stage fluorination reagents. |

| Transition-Metal Catalysis | High efficiency, good functional group tolerance | Design of novel catalysts and optimization of reaction conditions. |

| Photoredox Catalysis | Mild reaction conditions, use of visible light | Identification of suitable photocatalysts and reaction partners. |

| One-Pot Syntheses | Increased efficiency, reduced waste | Design of multi-reaction sequences in a single vessel. |

Discovery of Novel Reactivity and Transformation Pathways

The unique electronic properties of the difluoromethoxy group are expected to impart novel reactivity to the isobenzofuranone scaffold. The -OCF2H group is known to be electron-withdrawing, which can influence the reactivity of the aromatic ring and the lactone moiety. nih.gov A thorough investigation of these effects could uncover new and useful chemical transformations.

Future research should explore the electrophilic and nucleophilic aromatic substitution reactions of this compound. The electron-withdrawing nature of the difluoromethoxy group will likely direct incoming electrophiles to specific positions on the aromatic ring, enabling the synthesis of a diverse range of substituted derivatives. Conversely, the reactivity of the aromatic ring towards nucleophiles should also be investigated, as this could provide access to compounds that are not easily accessible through other means.

The reactivity of the lactone ring in the presence of the difluoromethoxy group is another area ripe for exploration. The electron-withdrawing substituent may influence the stability of the lactone and its susceptibility to ring-opening reactions. Investigating the reactions of the lactone with various nucleophiles and reducing agents could lead to the discovery of new synthetic methodologies and the creation of novel molecular architectures.

Furthermore, the difluoromethoxy group itself may participate in chemical reactions. While generally considered to be relatively stable, under certain conditions, the C-F bonds could be activated, leading to new transformation pathways. The exploration of radical reactions involving the difluoromethoxy group could also yield interesting and synthetically valuable results. rsc.org

Integration with Advanced Analytical and Characterization Techniques

A comprehensive understanding of the structure, properties, and reactivity of this compound and its derivatives will require the application of advanced analytical and characterization techniques. While standard techniques such as NMR and mass spectrometry are essential, more sophisticated methods can provide deeper insights.

Single-crystal X-ray diffraction will be invaluable for unequivocally determining the three-dimensional structure of these molecules. nih.gov This information is crucial for understanding intermolecular interactions in the solid state and for rational drug design. Computational modeling and DFT calculations can be used to predict molecular properties, reaction mechanisms, and spectroscopic data, providing a powerful synergy with experimental results. mdpi.com

Advanced NMR techniques, such as 2D NMR spectroscopy, can be used to fully assign the proton and carbon signals, especially for more complex derivatives. Fluorine-19 NMR will be a critical tool for characterizing the difluoromethoxy group and for studying its interactions with its molecular environment.

The investigation of the compound's photophysical properties using techniques such as UV-Vis and fluorescence spectroscopy could reveal potential applications in materials science, for example, as fluorescent probes or in organic light-emitting diodes (OLEDs).

Expansion into Emerging Fields of Chemical Science and Technology

The unique properties of this compound make it a promising candidate for applications in a variety of emerging fields. The isobenzofuranone core is a common motif in biologically active natural products and pharmaceuticals. nih.govnih.govnih.govontosight.ai The introduction of the difluoromethoxy group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability and bioavailability. nih.gov

Therefore, a significant future research direction will be the exploration of the biological activity of this compound and its derivatives. Screening for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, could lead to the discovery of new therapeutic agents. nih.govmdpi.com The difluoromethoxy group can act as a bioisostere for other functional groups, such as a hydroxyl or a methoxy (B1213986) group, which is a common strategy in drug design. nih.gov

In the field of materials science, the incorporation of the difluoromethoxy group could lead to the development of new materials with tailored properties. For example, the high polarity and stability of the C-F bond could be exploited in the design of new liquid crystals, polymers, or agrochemicals. mdpi.com The unique electronic properties of the molecule could also make it a candidate for applications in organic electronics.

Challenges and Opportunities in Difluoromethoxy-Substituted Isobenzofuranone Research

While the future of research into this compound is promising, there are several challenges that need to be addressed. The synthesis of difluoromethoxy compounds can be challenging due to the instability of some of the reagents and the potential for side reactions. nih.gov Overcoming these synthetic hurdles will require the development of new and more robust synthetic methodologies.

Another challenge is the limited commercial availability of starting materials. The development of cost-effective and scalable syntheses of key precursors will be essential for advancing research in this area.

Despite these challenges, the opportunities in this field are vast. The unique combination of the isobenzofuranone scaffold and the difluoromethoxy group offers a rich platform for the discovery of new chemical reactivity and the development of novel functional molecules. The potential applications in medicine, materials science, and agrochemicals make this an exciting and important area for future research. The systematic exploration of the chemistry of this compound has the potential to make a significant impact on both fundamental and applied chemical science.

Q & A

Q. What synthetic routes are recommended for 6-difluoromethoxy-3H-isobenzofuran-1-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the 6-position of the isobenzofuranone core. Fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® may introduce the difluoromethoxy group. Reaction optimization includes controlling temperature (e.g., −78°C to room temperature) and using anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis. Monitoring via TLC or HPLC ensures intermediate purity. Post-reaction purification via column chromatography or recrystallization (e.g., using DMF/water) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR distinguishes between fluorinated substituents and quantifies purity. and NMR identify aromatic protons and lactone carbonyl signals (δ ~170 ppm) .

- X-ray Crystallography : Resolves stereochemical ambiguities and confirms substituent positions. Software like ORTEP-3 or WinGX aids in structure refinement .

- HRMS : Validates molecular formula accuracy, especially for fluorinated derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when introducing difluoromethoxy groups under varying conditions?

- Methodological Answer : Contradictions often arise from competing side reactions (e.g., over-fluorination or hydrolysis). Systematic studies should:

- Vary Fluorinating Agents : Compare DAST vs. XtalFluor-E to assess selectivity.

- Optimize Solvent Polarity : Low-polarity solvents (e.g., DCM) may reduce hydrolysis.

- Monitor Reaction Kinetics : Use in-situ NMR to track intermediate formation.

Statistical tools like Design of Experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry) .

Q. What strategies are employed to determine the crystal structure of fluorinated isobenzofuranones, and what challenges are encountered?

- Methodological Answer :

- Crystallization : Slow evaporation from DMF/ethanol mixtures often yields suitable single crystals.

- Data Collection : High-resolution synchrotron X-ray sources improve data quality for small, fluorinated molecules.

- Challenges : Fluorine’s high electron density can cause absorption errors. Anisotropic refinement and TWINABS scaling mitigate these issues. Software like OLEX2 or SHELXTL refines disordered fluorinated groups .

Q. How does the electronic effect of the difluoromethoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The difluoromethoxy group is electron-withdrawing due to the inductive effect of fluorine, activating the lactone ring toward nucleophilic attack at the carbonyl. However, steric hindrance from the substituent may reduce reactivity. Computational studies (DFT) can model charge distribution and predict sites for substitution. Experimentally, Hammett plots correlate substituent effects with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.